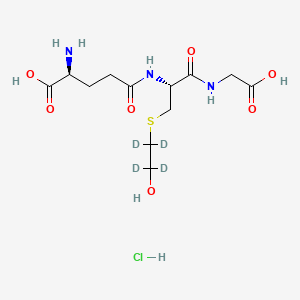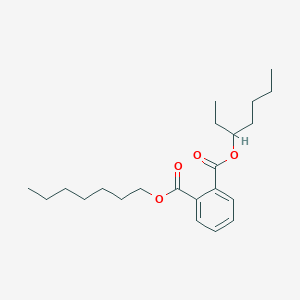
n-Heptyl 1-Ethylpentyl Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Heptyl 1-Ethylpentyl Phthalate is a chemical compound belonging to the phthalate ester family. It is known for its use as a plasticizer, which imparts flexibility and softness to polyvinyl chloride (PVC) products. The molecular formula of this compound is C22H34O4, and it has a molecular weight of 362.5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Heptyl 1-Ethylpentyl Phthalate is synthesized through the esterification of phthalic anhydride with n-heptyl alcohol and 1-ethylpentyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain this compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride, n-heptyl alcohol, and 1-ethylpentyl alcohol, are fed into a reactor equipped with a distillation column. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. The product is then subjected to further purification steps, such as vacuum distillation, to remove any impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
n-Heptyl 1-Ethylpentyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions to form phthalic acid derivatives.
Substitution: This compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Phthalic acid, n-heptyl alcohol, and 1-ethylpentyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Substituted phthalate esters.
Aplicaciones Científicas De Investigación
n-Heptyl 1-Ethylpentyl Phthalate is widely used in scientific research due to its properties as a plasticizer. Some of its applications include:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Employed in studies related to the effects of plasticizers on biological systems.
Medicine: Investigated for its potential impact on human health and its role as an endocrine disruptor.
Industry: Utilized in the production of flexible PVC products, such as cables, flooring, and medical devices.
Mecanismo De Acción
n-Heptyl 1-Ethylpentyl Phthalate exerts its effects by interacting with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. These receptors play a crucial role in regulating gene expression related to lipid metabolism, inflammation, and cell differentiation. By binding to PPARs, this compound can modulate the expression of target genes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Di-n-butyl phthalate: Another phthalate ester used as a plasticizer.
Di-2-ethylhexyl phthalate: A widely used plasticizer with similar applications.
Diisononyl phthalate: An alternative plasticizer with lower toxicity.
Uniqueness
n-Heptyl 1-Ethylpentyl Phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its combination of n-heptyl and 1-ethylpentyl groups provides a balance of flexibility and stability, making it suitable for various applications .
Propiedades
Fórmula molecular |
C22H34O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-O-heptan-3-yl 1-O-heptyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-4-7-9-10-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18(6-3)14-8-5-2/h11-12,15-16,18H,4-10,13-14,17H2,1-3H3 |
Clave InChI |
LQAQFECRFDVUAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


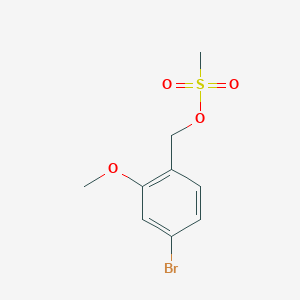
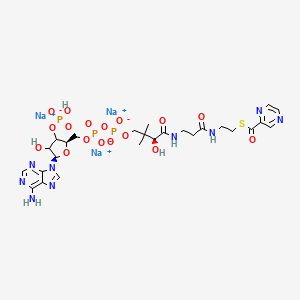

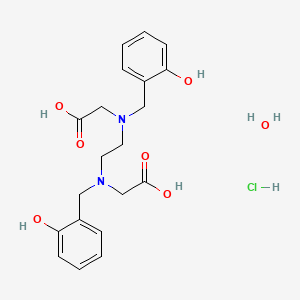
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
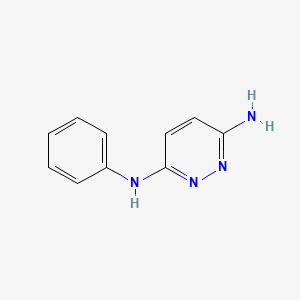

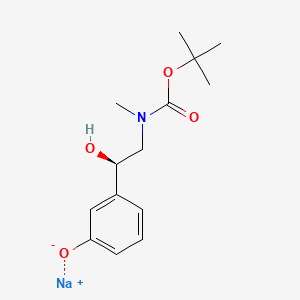
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
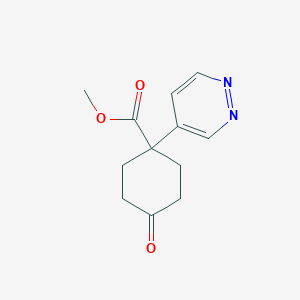
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
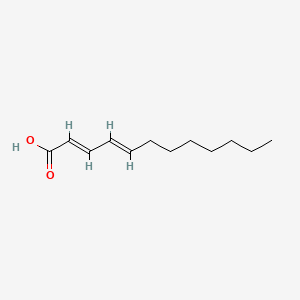
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
